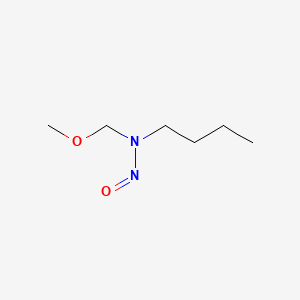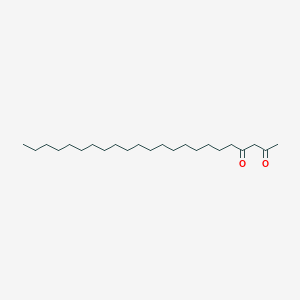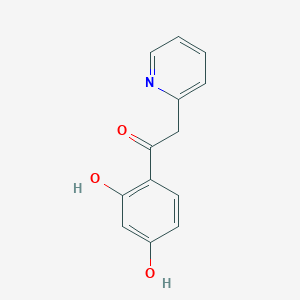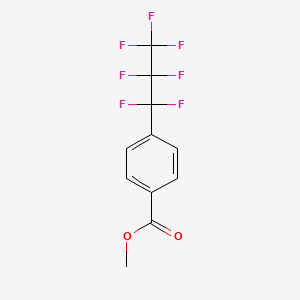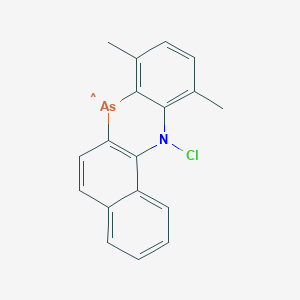
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine is a complex organic compound that belongs to the class of benzophenarsazines This compound is characterized by the presence of chlorine, methyl groups, and an arsenic atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichloroaniline with dimethylamine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired benzophenarsazine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Chlorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets, altering their function, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine: shares similarities with other benzophenarsazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64050-23-3 |
|---|---|
Formule moléculaire |
C18H14AsClN |
Poids moléculaire |
354.7 g/mol |
InChI |
InChI=1S/C18H14AsClN/c1-11-7-8-12(2)17-16(11)19-15-10-9-13-5-3-4-6-14(13)18(15)21(17)20/h3-10H,1-2H3 |
Clé InChI |
QNRVMLBJFPQPKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)[As]C3=C(N2Cl)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


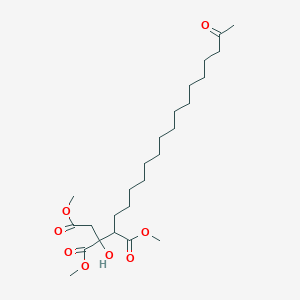
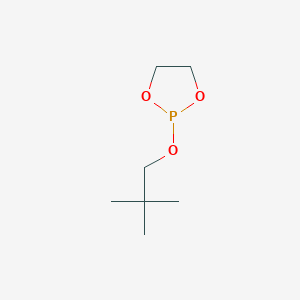
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
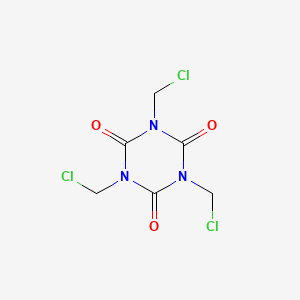
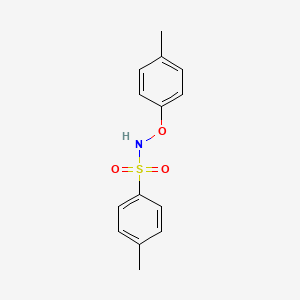

![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
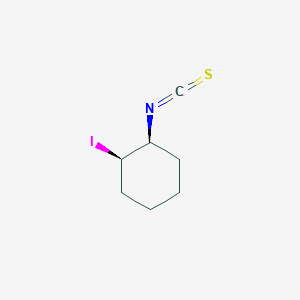
![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
